molecular formula C13H14N2OS B1487643 (3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone CAS No. 1275561-25-5

(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone

Cat. No.: B1487643
CAS No.: 1275561-25-5
M. Wt: 246.33 g/mol
InChI Key: RMQKFNHKPXOJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone is a chemical compound of significant interest in preclinical neurological research, particularly in the investigation of new therapeutic agents for seizure disorders and neuropathic pain. This compound is structurally related to a class of pyrrolidine-2,5-dione derivatives which have demonstrated potent broad-spectrum antiseizure activity in established animal models, including the maximal electroshock (MES) and 6 Hz tests . Research on closely related analogues indicates a promising dual therapeutic profile, functioning not only as an anticonvulsant but also exhibiting a significant analgesic effect in models of tonic pain and oxaliplatin-induced neuropathic pain . The most plausible mechanism of action identified for these compounds involves a interaction with the neuronal voltage-sensitive sodium channel (site 2), which is a recognized target for anticonvulsant drugs . This mechanism underpins its potential utility in managing conditions characterized by neuronal hyperexcitability. Furthermore, promising in vitro safety profiles, including an absence of hepatocytotoxicity and neurocytotoxicity at high concentrations, as well as a lack of mutagenicity, have been reported for the lead compound in this chemical series, supporting its candidacy for further investigative studies . This reagent is intended solely for use in non-clinical research to advance the understanding of epilepsy and pain pathophysiology. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(1-benzothiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c14-10-5-6-15(8-10)13(16)12-7-9-3-1-2-4-11(9)17-12/h1-4,7,10H,5-6,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQKFNHKPXOJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrrolidine ring substituted with an amino group and a benzo[b]thiophene moiety. Its structure is pivotal for its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of benzo[b]thiophene compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways such as PI3K/AKT and MAPK .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential activity in neurodegenerative diseases. In vitro studies have demonstrated that related compounds can protect neuronal cells from oxidative stress and excitotoxicity, potentially through the modulation of glutamate receptors .

Antimicrobial Activity

Some studies have reported antimicrobial effects for compounds containing the benzo[b]thiophene structure. These compounds have shown activity against a range of bacterial strains, likely due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Case Studies

  • Anticancer Study : A study evaluated the efficacy of a benzo[b]thiophene derivative in inhibiting the growth of breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .
  • Neuroprotection : In a model of neurodegeneration, a related compound demonstrated significant neuroprotective effects by reducing markers of oxidative stress and inflammation in neuronal cultures .
  • Antimicrobial Testing : A series of benzo[b]thiophene derivatives were tested against Gram-positive and Gram-negative bacteria, revealing effective inhibition at low concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Similar compounds have been shown to interact with various receptors, including GABA and NMDA receptors, which may explain their neuroprotective effects.
  • Enzyme Inhibition : The inhibition of key enzymes involved in cancer cell proliferation and survival pathways is another proposed mechanism.
  • Oxidative Stress Reduction : Compounds that reduce oxidative stress can mitigate cellular damage in both cancerous and neuronal cells.

Data Summary Table

Biological ActivityMechanismReference
AnticancerPI3K/AKT pathway inhibition
NeuroprotectionGlutamate receptor modulation
AntimicrobialMembrane disruption

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

a) Benzo[b]thiophene vs. Thiophene Derivatives
  • The lack of a fused benzene ring also lowers molecular weight (MW: ~264 g/mol estimated) compared to the target compound (MW: ~286 g/mol estimated) .
  • 3-(4-Chlorophenyl)benzo[b]thiophen-2-ylmethanone (): This analog lacks the pyrrolidine group but retains the benzo[b]thiophene core. Its melting point (89–91°C) is lower than typical pyrrolidine-containing derivatives, suggesting reduced crystallinity due to the absence of hydrogen-bonding substituents .
b) Pyrrolidine Substitution Patterns
  • (Benzo[b]thiophen-2-yl)(pyrrolidin-1-yl)methanone (): The absence of the 3-amino group on pyrrolidine eliminates a key hydrogen-bond donor. This likely reduces binding affinity in enzymatic assays compared to the target compound .
  • (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (): A hydroxyl group replaces the amino group, altering electronic properties (e.g., pKa) and steric bulk. The methyl-thiophene substituent further modifies lipophilicity, which may influence pharmacokinetics .

Physicochemical Properties

Compound Name Melting Point (°C) Key Functional Groups Molecular Weight (g/mol)
Target Compound Not Reported 3-Aminopyrrolidine, Benzo[b]thiophene ~286
(3-Aminopyrrolidin-1-yl)(thiophen-2-yl)methanone HCl Not Reported 3-Aminopyrrolidine, Thiophene ~264
3-(4-Chlorophenyl)benzo[b]thiophen-2-ylmethanone 89–91 Chlorophenyl, Benzo[b]thiophene 348
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone Not Reported 3-Hydroxypyrrolidine, Methylthiophene ~251

Key Differentiators and Implications

  • Hydrogen-Bonding Capacity: The 3-amino group distinguishes the target compound from hydroxyl- or unsubstituted pyrrolidine analogs, enabling stronger interactions with acidic residues in binding pockets .
  • Synthetic Flexibility : The modular synthesis of benzo[b]thiophene derivatives () allows for rapid diversification, positioning the target compound as a versatile intermediate in drug discovery .

Preparation Methods

Preparation via Acylation of 3-Aminopyrrolidine Derivatives with Benzo[b]thiophene-2-carbonyl Chloride

One common approach involves acylating a 3-aminopyrrolidine derivative with benzo[b]thiophene-2-carbonyl chloride or an equivalent activated benzo[b]thiophene-2-carboxylic acid derivative.

Typical procedure:

  • The benzo[b]thiophene-2-carboxylic acid is converted to its acid chloride using reagents such as thionyl chloride or oxalyl chloride.
  • The 3-aminopyrrolidine (or its protected form) is dissolved in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).
  • The acid chloride is added dropwise at low temperature (0–5 °C) in the presence of a base such as triethylamine to neutralize the generated HCl.
  • The reaction mixture is stirred at room temperature for several hours.
  • Workup involves aqueous washes, drying, and purification by chromatography or crystallization.

This method yields the desired amide bond linking the benzo[b]thiophene moiety to the 3-aminopyrrolidine nitrogen.

Advantages:

  • Straightforward and widely used in amide bond formation.
  • Good yields and purity achievable.

Limitations:

  • Requires careful handling of acid chlorides.
  • Possible side reactions with unprotected amines.

Use of Coupling Reagents for Amide Bond Formation

An alternative to acid chlorides is the use of coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the benzo[b]thiophene-2-carboxylic acid directly.

Procedure:

  • Benzo[b]thiophene-2-carboxylic acid is dissolved in a polar aprotic solvent (e.g., DMF or DMSO).
  • Coupling reagent (e.g., HATU) and base (e.g., diisopropylethylamine) are added.
  • 3-Aminopyrrolidine or its protected derivative is introduced.
  • The reaction proceeds at room temperature or slightly elevated temperatures for 12–24 hours.
  • The product is isolated by extraction and purified.

This method avoids the need for acid chlorides and can be more convenient and safer.

Research findings:

  • Studies have shown that HATU-mediated coupling gives good yields (~40–50%) with high success rates in parallel synthesis experiments involving similar amine and acid building blocks.

Protection and Deprotection Strategies for the Aminopyrrolidine Moiety

Given the presence of multiple reactive sites on pyrrolidine, protection of the amino group is often employed to avoid side reactions.

Example:

  • Use of tert-butyl carbamate (Boc) protecting group on the pyrrolidine nitrogen.
  • Synthesis of tert-butyl (3S,4R)-3,4-diaminopyrrolidine-1-carboxylate has been reported, involving mesylation followed by catalytic hydrogenation to introduce amino groups selectively.
  • After amide bond formation, the Boc group is removed using trifluoroacetic acid (TFA) under mild conditions to yield the free amine.

This strategy improves selectivity and yield of the final product.

Parallel and Combinatorial Synthesis Approaches

Recent advances in combinatorial chemistry have enabled the generation of large libraries of compounds including derivatives of (3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone using automated parallel synthesis.

Key findings from validation studies:

Method Conditions Success Rate (%) Average Yield (%)
A (Acylation – Deprotection – Acylation) HATU, i-Pr2NEt, DMSO, rt, 16 h; CF3COOH, i-Pr3SiH, H2O, rt, 6 h 77 44
D (Acylation – Arylation – Deprotection – Acylation) i-Pr2NEt, NMP, 100°C, 16 h; HATU, i-Pr2NEt, DMSO, rt, 16 h 81 38
E (Acylation – Copper-catalyzed azide-alkyne click reaction) HATU, i-Pr2NEt, DMF, rt, 16 h; i-Pr2NEt, Cu(OAc)2, 80°C, 16 h 80 51

These methods demonstrate robust synthetic routes with high success rates and moderate to good yields, suitable for the preparation of complex amide-linked compounds.

Summary Table of Preparation Methods

Method Key Steps Reagents Advantages Limitations
Acid Chloride Acylation Conversion of benzo[b]thiophene acid to acid chloride, reaction with 3-aminopyrrolidine Thionyl chloride, triethylamine, DCM Straightforward, high purity Handling acid chlorides, side reactions
Coupling Reagent-Mediated Amide Formation Direct coupling of acid and amine using HATU or EDCI HATU, DIPEA, DMF/DMSO Safer, avoids acid chlorides, good yields Cost of coupling reagents
Protection/Deprotection Strategy Boc protection of amine, acylation, deprotection Boc2O, TFA Improved selectivity and yield Additional steps
Parallel Synthesis Approaches Automated multi-step synthesis Various coupling reagents and conditions High throughput, validated success Requires specialized equipment

Research Findings and Notes

  • The preparation of this compound involves careful selection of reaction conditions to optimize yields and purity.
  • Protection of the pyrrolidine amine is often necessary to prevent side reactions.
  • Coupling reagents such as HATU have been validated in parallel synthesis, providing efficient access to the compound.
  • Acid chloride methods remain classical and effective but require careful handling.
  • Recent patent literature confirms the use of these methods in the synthesis of related benzo[b]thiophene derivatives.
  • The yields reported in validation studies range from moderate to good (30–50%), with success rates above 75% in optimized protocols.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H and 13C NMR identify proton environments and confirm connectivity. For example, benzo[b]thiophene protons resonate downfield (δ 7.2–8.0 ppm), while the 3-aminopyrrolidine moiety shows distinct NH2 signals (δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI+ expected m/z ~301.1).
  • X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths and angles (e.g., C=O bond ~1.21 Å, S-C bond ~1.71 Å) .

How can researchers resolve contradictions between experimental data (e.g., NMR vs. computational predictions)?

Q. Advanced

  • Data Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using B3LYP/6-31G*). Discrepancies may arise from solvent effects or dynamic processes .
  • 2D NMR : Employ COSY, HSQC, and HMBC to resolve overlapping signals. For example, HMBC correlations between the ketone carbonyl and adjacent aromatic protons confirm connectivity .
  • Crystallographic Cross-Check : Use X-ray data to validate bond assignments conflicting with spectroscopic interpretations .

What computational approaches are used to model the compound’s electronic properties and interactions?

Q. Advanced

  • QM/MM and MD Simulations : Study temperature-dependent electronic behavior (e.g., charge transfer in benzo[b]thiophene) as applied to structurally similar methanones .
  • Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) by analyzing the 3-aminopyrrolidine group’s hydrogen-bonding potential.
  • DFT Calculations : Optimize ground-state geometries and predict UV-Vis absorption spectra for photochemical applications .

How can structural modifications enhance bioactivity, and what experimental designs validate these changes?

Q. Advanced

  • SAR Studies : Synthesize derivatives with variations in:
    • Benzo[b]thiophene : Introduce electron-withdrawing groups (e.g., Cl, NO2) to modulate aromatic π-stacking.
    • 3-Aminopyrrolidine : Replace NH2 with bulkier substituents to alter steric interactions.
  • Validation : Perform in vitro assays (e.g., enzyme inhibition) and correlate activity with structural data (XRD, NMR) . For conflicting results, use isothermal titration calorimetry (ITC) to measure binding thermodynamics.

What challenges arise in crystallizing this compound, and how are they addressed?

Q. Advanced

  • Challenges : Poor crystal growth due to conformational flexibility of the pyrrolidine ring or solvent inclusion.
  • Solutions :
    • Screen solvent systems (e.g., DCM/hexane vs. EtOAc) to induce slow evaporation.
    • Use SHELXD for phase problem resolution in twinned crystals .
    • Introduce hydrogen-bond donors (e.g., hydroxyl groups) to stabilize lattice packing, as seen in related methanone derivatives .

How do reaction mechanisms differ when modifying the benzo[b]thiophene vs. pyrrolidine moieties?

Q. Advanced

  • Benzo[b]thiophene : Electrophilic substitutions (e.g., bromination) occur at the 5-position due to aromatic directing effects. Rh(III)-catalyzed C-H activation favors alkenylation at the 3-position .
  • 3-Aminopyrrolidine : The amine group participates in nucleophilic reactions (e.g., acylation), requiring pH control (pH 7–9) to avoid side reactions like over-alkylation . Mechanistic studies use kinetic isotope effects (KIEs) and intermediate trapping (e.g., TEMPO for radical pathways).

What strategies mitigate degradation during storage or experimental use?

Q. Basic

  • Storage : Store under inert gas (N2/Ar) at –20°C to prevent oxidation of the thiophene ring or amine group.
  • Handling : Use anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis of the ketone moiety. Monitor stability via periodic HPLC analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.